![molecular formula C57H34 B1381228 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene CAS No. 1174006-47-3](/img/structure/B1381228.png)

9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

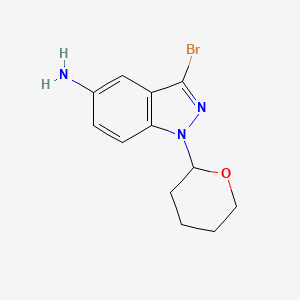

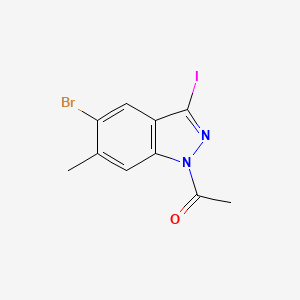

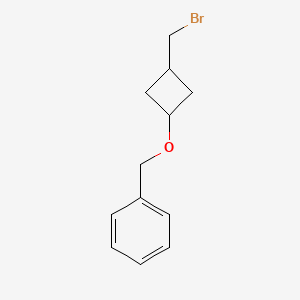

9,9-Bis[4-(1-pyrenyl)phenyl]-9H-fluorene is a chemical compound with the molecular formula C57H34 . It contains a total of 103 bonds, including 69 non-H bonds, 62 multiple bonds, 4 rotatable bonds, 62 aromatic bonds, 1 five-membered ring, 12 six-membered rings, 2 nine-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .

Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids . A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . The BFIL catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .Molecular Structure Analysis

The molecular structure of 9,9-Bis[4-(1-pyrenyl)phenyl]-9H-fluorene includes benzene rings, boronic acid pinacol ester, and carbazole rings . It contains a total of 91 atoms, including 34 Hydrogen atoms and 57 Carbon atoms .Physical And Chemical Properties Analysis

9,9-Bis[4-(1-pyrenyl)phenyl]-9H-fluorene is a solid at 20 degrees Celsius . Its molecular weight is 718.9 g/mol.Scientific Research Applications

Comprehensive Analysis of 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene Applications

9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene is a compound with significant potential in various scientific fields due to its unique chemical structure. Below is a detailed analysis of its applications across six distinct fields:

Advanced Epoxy Resins

Application: The compound serves as a crucial raw material in the production of advanced epoxy resins . These resins benefit from the compound’s cardo-ring structure, which imparts high thermal stability and desirable optical properties.

Polycarbonate Materials

Application: Utilized in the synthesis of polycarbonate materials, 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene contributes to the creation of plastics with enhanced durability and heat resistance .

Acrylic Resins

Application: In the realm of acrylic resins, this compound is instrumental in producing materials that exhibit superior thermal stability, making them suitable for high-temperature applications .

Organic Synthesis Catalysis

Application: The compound has been studied for its role in catalyzing the condensation reaction of 9-fluorenone and phenol, showcasing its potential as a catalyst in organic synthesis .

Green Chemistry

Application: Its use in the development of bifunctional ionic liquids for catalysis aligns with the principles of green chemistry, offering a more environmentally friendly approach to chemical synthesis .

Optical Materials

Application: Due to its good optical properties, 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene is a candidate for the development of advanced optical materials, potentially useful in electronics and photonics .

Mechanism of Action

Target of Action

It’s known that this compound is a fluorene derivative used in light emitting devices .

Mode of Action

It’s known that the compound is involved in the synthesis of materials with high thermal stability and good optical properties

Biochemical Pathways

It’s known that the compound is produced from the condensation reaction of aldehydes (or ketones) and phenol

Result of Action

It’s known that the compound is used in the production of materials with high thermal stability and good optical properties

properties

IUPAC Name |

1-[4-[9-(4-pyren-1-ylphenyl)fluoren-9-yl]phenyl]pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H34/c1-3-13-51-47(11-1)48-12-2-4-14-52(48)57(51,43-27-19-35(20-28-43)45-31-23-41-17-15-37-7-5-9-39-25-33-49(45)55(41)53(37)39)44-29-21-36(22-30-44)46-32-24-42-18-16-38-8-6-10-40-26-34-50(46)56(42)54(38)40/h1-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLKCPQPGTUZBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)